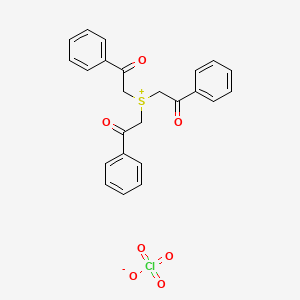
Tris(2-oxo-2-phenylethyl)sulfanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-oxo-2-phenylethyl)sulfanium perchlorate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a sulfanium core bonded to three 2-oxo-2-phenylethyl groups, with perchlorate as the counterion. Its distinct molecular structure makes it an interesting subject for research in chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-oxo-2-phenylethyl)sulfanium perchlorate typically involves the reaction of 2-oxo-2-phenylethyl chloride with sulfanium salts under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting compound is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-oxo-2-phenylethyl)sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, alkoxides in an aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Alkylated or alkoxylated derivatives.
Aplicaciones Científicas De Investigación
Tris(2-oxo-2-phenylethyl)sulfanium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and related compounds.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of Tris(2-oxo-2-phenylethyl)sulfanium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl(2-oxo-2-phenylethyl)sulfanium bromide: Shares a similar core structure but with different substituents and counterions.
Tris(2-oxo-1-tert-butylimidazolyl)hydroborato complexes: Similar tripodal ligands with different donor atoms and coordination properties.
Uniqueness
Tris(2-oxo-2-phenylethyl)sulfanium perchlorate stands out due to its unique combination of structural features and reactivity.
Propiedades
Número CAS |
919781-72-9 |
|---|---|
Fórmula molecular |
C24H21ClO7S |
Peso molecular |
488.9 g/mol |
Nombre IUPAC |
triphenacylsulfanium;perchlorate |
InChI |
InChI=1S/C24H21O3S.ClHO4/c25-22(19-10-4-1-5-11-19)16-28(17-23(26)20-12-6-2-7-13-20)18-24(27)21-14-8-3-9-15-21;2-1(3,4)5/h1-15H,16-18H2;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
GPSZPTBIOWCGNC-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C[S+](CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


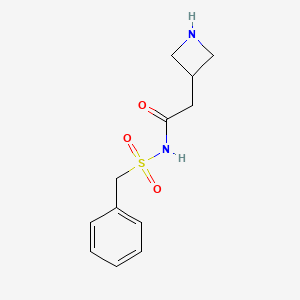
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)

![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
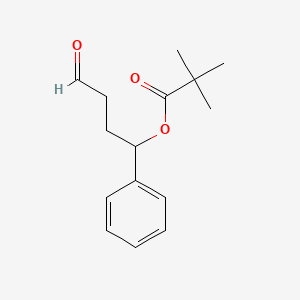
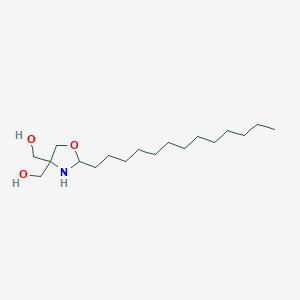
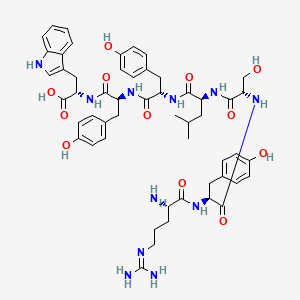
![N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine](/img/structure/B12612432.png)
![Methyl 6-bromo[2,2'-bipyridine]-4-carboxylate](/img/structure/B12612443.png)
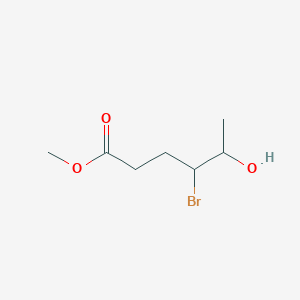
phosphane](/img/structure/B12612479.png)
